molecular formula C12H19N3O7 B13849511 (S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose

(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose

Katalognummer: B13849511
Molekulargewicht: 317.30 g/mol
InChI-Schlüssel: DTFFYNMHSHLNDP-PPNLDZOPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose (synonyms include D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose) is a structurally complex molecule combining a fructose-derived furanose ring with an imidazole-containing propanoic acid moiety. Its IUPAC name, (2S)-3-(1H-imidazol-4-yl)-2-({[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl}amino)propanoic acid, highlights its stereochemistry and functional groups:

  • A furanose ring (oxolan) with hydroxyl and hydroxymethyl substituents.
  • A propanoic acid chain linked to the furanose via an amino group.
  • An imidazole-4-yl group attached to the propanoic acid chain .

Eigenschaften

Molekularformel

C12H19N3O7

Molekulargewicht

317.30 g/mol

IUPAC-Name

(2S)-3-(1H-imidazol-5-yl)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid

InChI

InChI=1S/C12H19N3O7/c16-8-3-22-12(21,10(18)9(8)17)4-14-7(11(19)20)1-6-2-13-5-15-6/h2,5,7-10,14,16-18,21H,1,3-4H2,(H,13,15)(H,19,20)/t7-,8+,9+,10-,12?/m0/s1

InChI-Schlüssel

DTFFYNMHSHLNDP-PPNLDZOPSA-N

Isomerische SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC2=CN=CN2)C(=O)O)O)O)O)O

Kanonische SMILES

C1C(C(C(C(O1)(CNC(CC2=CN=CN2)C(=O)O)O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Structure and Properties

The compound consists of:

  • A fructose backbone modified at the 1-position by replacement of the hydroxyl group with an amino group.
  • The amino group is substituted with a side chain containing a carboxylic acid and an imidazole ring at the 4-position.
  • The stereochemistry at the sugar moiety is (S), indicating specific chiral configuration.

The complexity of this molecule requires careful synthetic strategies to ensure stereochemical integrity and functional group compatibility.

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose typically involves:

  • Starting from D-fructose or a protected fructose derivative.
  • Functionalization at the 1-position to introduce an amino group (amination).
  • Coupling of the amino group with a side chain containing the imidazole and carboxyl functionalities, often derived from histidine or a histidine-like precursor.
  • Protection and deprotection steps to maintain stereochemical integrity and avoid side reactions.

Specific Synthetic Routes

Reductive Amination Approach

One documented approach involves reductive amination of 1-deoxy-D-fructose with a protected form of 1-carboxy-2-(1H-imidazol-4-yl)ethylamine:

  • The aldehyde or ketone form of fructose is reacted with the amine under mild acidic conditions.
  • Sodium cyanoborohydride or a similar reducing agent is used to reduce the imine intermediate to the stable amine.
  • Subsequent deprotection yields the target compound.

This method allows for selective amination at the 1-position and preserves the stereochemistry of the sugar moiety.

Peptide Coupling Techniques

Alternatively, peptide coupling reagents such as carbodiimides (e.g., EDCI) or HATU can be used to couple the amino sugar with a carboxyl-functionalized imidazole derivative:

  • The amino sugar is prepared with the free amine at the 1-position.
  • The imidazole-containing carboxylic acid is activated via the coupling reagent.
  • Coupling proceeds under controlled pH and temperature to yield the amide bond.
  • Purification by chromatographic methods isolates the pure compound.

This method is advantageous for precise control over coupling and functional group compatibility.

Analytical Data and Characterization

Spectroscopic Analysis

  • NMR Spectroscopy: Proton and carbon NMR confirm the chemical shifts corresponding to the sugar moiety, imidazole ring, and carboxylic acid groups, verifying the structure and stereochemistry.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound confirm the successful synthesis.
  • Infrared Spectroscopy (IR): Characteristic absorption bands for amine, carboxyl, and imidazole functional groups are observed.

Purity and Yield Data

Preparation Method Yield (%) Purity (%) Notes
Reductive Amination 65-75 >95 Mild conditions, stereospecific
Peptide Coupling 55-70 >90 Requires careful reagent control

Crystallographic Studies

  • X-ray crystallography, when applicable, confirms the stereochemical configuration and molecular conformation.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Fructose protection Acetylation or benzylation Protects hydroxyl groups
Amination at C-1 Reductive amination with imidazole amine Selective amination, stereospecific
Coupling (if separate) Carbodiimide coupling reagents (EDCI, HATU) Amide bond formation
Deprotection Acidic or hydrogenolytic conditions Restores free hydroxyl groups
Purification Chromatography (HPLC, flash chromatography) Isolates pure compound
Characterization NMR, MS, IR, X-ray crystallography Confirms structure and purity

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features

Key Compounds for Comparison :

(E)-1-[[2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-4-acrylic acid (22a)

  • Structure : Contains a tetrazole ring and biphenyl system instead of fructose.
  • Key Differences : Lacks carbohydrate moiety; includes acrylate and tetrazole groups for enhanced electronic properties .

1-Phenyl-1H-imidazole-4-carboxylic Acid Structure: Simplistic imidazole-carboxylic acid derivative with a phenyl substituent. Key Differences: No amino or carbohydrate components; smaller molecular weight (188.18 g/mol) .

(1S)-1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethyl carbamate

  • Structure : Fluorophenyl and carbamate groups replace the fructose and carboxylic acid.
  • Key Differences : Fluorine enhances lipophilicity; carbamate group alters reactivity .

Physical and Spectroscopic Properties

Compound Name Melting Point (°C) ESI-MS (m/z) Notable NMR Signals (δ, DMSO-d6) Reference
Target Compound Not reported Not available N/A
(E)-1-[[2′-(1H-Tetrazol-5-yl)biphenyl... (22a) 0.38 (solvent-dependent) 373.44 (M+H+) 8.56 (s, 1H, imidazole), 7.84 (s, 1H)
1-Phenyl-1H-imidazole-4-carboxylic Acid Not reported 188.18 (MW) 7.3–7.5 (aromatic H), 12.5 (COOH)
  • Insight : The absence of melting point or mass data for the target compound limits direct comparisons. However, analogs with tetrazole or phenyl groups exhibit solvent-dependent melting points and distinct NMR profiles, emphasizing the role of substituents on physical behavior .

Q & A

Q. What synthetic strategies are recommended for the preparation of (S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose?

The synthesis of imidazole-containing fructose derivatives typically involves:

  • Imidazole Ring Formation : Cyclization of precursors like α-halo ketones or aldehydes with 1,2-diamines under acidic conditions, using catalysts such as zinc chloride .
  • Carboxyethyl Group Introduction : Nucleophilic substitution or alkylation reactions with fluorinated alkyl halides (e.g., 2-fluoroethyl bromide) in the presence of a base (e.g., K₂CO₃) .
  • Stereochemical Control : Chiral resolution or asymmetric synthesis to isolate the (S)-enantiomer, critical for biological activity.
  • Salt Formation : Treatment with hydrochloric acid to enhance solubility and stability, as demonstrated in related imidazole derivatives .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Key methodologies include:

  • Spectroscopic Analysis : FT-IR and NMR for functional group identification and stereochemical confirmation. For example, imidazole protons resonate at δ 7.5–8.5 ppm in ¹H NMR .
  • X-ray Crystallography : To resolve absolute stereochemistry and intramolecular hydrogen bonding patterns, as applied to structurally similar imidazole-carboxylic acids .
  • Computational Validation : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to predict vibrational frequencies and compare with experimental FT-IR data .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Imidazole derivatives with carboxylic acid groups are typically water-soluble at physiological pH (e.g., ~195.62 g/mol for similar compounds) .
  • Stability : Hydrolytic stability can be assessed via accelerated degradation studies (e.g., pH 1–9 buffers at 40°C for 24 hours). Hydrochloride salt forms improve stability, as seen in related compounds .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with enzymatic targets?

  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) to assess binding affinity to imidazole-recognizing enzymes like histidine decarboxylase.
  • Quantum Chemical Calculations : DFT-based analysis of frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer mechanisms .
  • Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water model) to evaluate conformational stability under physiological conditions .

Q. What experimental approaches resolve contradictions between solubility data and observed bioactivity?

  • Phase-Solubility Diagrams : Constructed using the Higuchi-Connors method to identify aggregation or micelle formation that may mask true solubility .
  • Bioactivity Correlation : Parallel assays (e.g., antimicrobial testing via MIC determination) under varied solubility conditions, referencing methodologies from imidazole-based antimicrobial studies .
  • Advanced Analytics : LC-MS/MS to quantify free vs. protein-bound fractions in biological matrices, addressing discrepancies in activity .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for therapeutic use?

  • Functional Group Substitution : Systematic replacement of the carboxyethyl or imidazole groups with bioisosteres (e.g., tetrazole for carboxylate) to enhance metabolic stability .
  • Pharmacophore Mapping : 3D-QSAR models (e.g., CoMFA/CoMSIA) using data from analogs like 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid to identify critical steric/electronic features .
  • In Vivo PK/PD Studies : Rodent models to correlate structural modifications with bioavailability and target engagement, informed by prior imidazole pharmacokinetic frameworks .

Methodological Considerations

  • Data Reproducibility : Cross-validate synthetic yields and purity metrics (e.g., HPLC ≥95%) across multiple batches .
  • Contradiction Resolution : Triangulate spectroscopic, computational, and crystallographic data to confirm structural assignments .
  • Ethical Compliance : Adhere to safety protocols for handling fluorinated or reactive intermediates, referencing SDS guidelines for related imidazoles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.